2,2'-Di(10H-phenoxazin-10-yl)-1,1'-biphenyl
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Overview
Description
2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl is a complex organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl typically involves multi-step organic reactions. A common approach might include the coupling of phenoxazine derivatives with biphenyl units under specific conditions. Catalysts such as palladium or copper may be used to facilitate the coupling reactions. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenoxazine or biphenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or nitro compounds can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s properties.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent or drug delivery system.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl depends on its specific application. In biological systems, it may interact with cellular components through its phenoxazine moiety, which can intercalate with DNA or interact with proteins. The biphenyl unit may contribute to the compound’s stability and binding affinity.
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound with simpler structure.
Phenothiazine: Similar structure but contains sulfur instead of oxygen.
Biphenyl: The biphenyl unit without the phenoxazine moiety.
Uniqueness
2,2’-Di(10H-phenoxazin-10-yl)-1,1’-biphenyl is unique due to the combination of phenoxazine and biphenyl units, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C36H24N2O2 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
10-[2-(2-phenoxazin-10-ylphenyl)phenyl]phenoxazine |
InChI |
InChI=1S/C36H24N2O2/c1-3-15-27(37-29-17-5-9-21-33(29)39-34-22-10-6-18-30(34)37)25(13-1)26-14-2-4-16-28(26)38-31-19-7-11-23-35(31)40-36-24-12-8-20-32(36)38/h1-24H |
InChI Key |
NHCOVXNIBDXRFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=CC=C2N3C4=CC=CC=C4OC5=CC=CC=C53)N6C7=CC=CC=C7OC8=CC=CC=C86 |
Origin of Product |
United States |
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